3-(Dimethylamino)adamantan-1-ol hydrochloride

Description

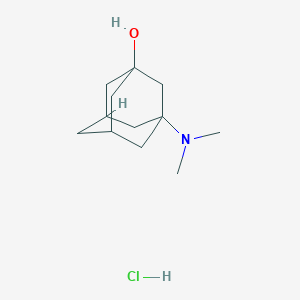

3-(Dimethylamino)adamantan-1-ol hydrochloride is a polycyclic amine derivative featuring an adamantane backbone substituted with a dimethylamino group at position 3 and a hydroxyl group at position 1, with hydrochloride as the counterion. Adamantane derivatives are renowned for their rigid, lipophilic structures, which enhance blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics .

The synthesis of such compounds typically involves functionalizing adamantane precursors. For example, N-substituted adamantane-indol derivatives () are synthesized via reactions between adamantane carbonyl chloride and amines, followed by lithiation and coupling steps. Similarly, trans-4-aminoadamantan-1-ol hydrochloride is prepared through stereoselective amination and subsequent hydrochlorination (). These methods highlight the versatility of adamantane chemistry in generating structurally diverse analogs.

Properties

IUPAC Name |

3-(dimethylamino)adamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-13(2)11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJXFSWTZHAEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)(C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)adamantan-1-ol hydrochloride typically involves the following steps:

Formation of Adamantane Derivative: The starting material, adamantane, undergoes a series of reactions to introduce functional groups at specific positions.

Introduction of Dimethylamino Group: The adamantane derivative is reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Formation of Hydrochloride Salt: The final step involves the reaction of the hydroxylated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the pure compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)adamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Oxidation Products: Ketones and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted adamantane derivatives.

Scientific Research Applications

Scientific Applications of 3-(Dimethylamino)adamantan-1-ol hydrochloride

This compound is a chemical compound with a wide range of applications in scientific research, including its use as a building block in synthesizing complex organic molecules, its study for potential biological activities, and its investigation for potential therapeutic properties and as a precursor for drug development. The presence of both a dimethylamino group and a hydroxyl group on the adamantane framework gives it unique chemical and biological properties, making it valuable in research and industry.

Chemistry

This compound is used as a building block in synthesizing complex organic molecules. The synthesis of this compound typically involves the formation of an adamantane derivative, introduction of a dimethylamino group, hydroxylation, and formation of a hydrochloride salt. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into different amines or alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

- Substitution The dimethylamino group can be substituted with other functional groups under appropriate conditions using halogenating agents and nucleophiles.

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. The mechanism of action involves its interaction with molecular targets such as enzymes and receptors, where the dimethylamino and hydroxyl groups play crucial roles in binding, modulating activity, and influencing cellular pathways and signaling mechanisms.

Medicine

This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

One study explored the potential of adamantanol-containing compounds as antimycobacterial agents . By attaching a 3-adamantanol moiety to indole-2-carboxamides, researchers aimed to improve water solubility while maintaining anti-TB activity . Initial results showed that while some adamantanol analogues exhibited reduced activity compared to their adamantane counterparts, modifications to the molecule could enhance its effectiveness against drug-resistant strains of M. tuberculosis . The most potent adamantanol/adamantane-based indoleamides displayed a two-fold surge in potency against extensively drug-resistant M. tb strains .

Industry

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)adamantan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Memantine Hydrochloride

Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride; C₁₂H₂₁N·HCl, MW 215.76; ) is a well-established NMDA receptor antagonist used in Alzheimer’s disease. Key differences from the target compound include:

- Substituents: Memantine lacks a hydroxyl group and features methyl groups at positions 3 and 5 instead of a dimethylamino group at position 3.

- Pharmacology: The hydroxyl group in 3-(dimethylamino)adamantan-1-ol hydrochloride may enhance solubility (e.g., 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride is soluble in DMSO and methanol; ) but could reduce lipophilicity compared to memantine.

- Synthesis : Memantine is synthesized via direct amination of 1-bromo-3,5-dimethyladamantane, whereas the target compound likely requires hydroxylation and dimethylation steps .

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility |

|---|---|---|---|---|

| Memantine Hydrochloride | C₁₂H₂₁N·HCl | 215.76 | 3,5-dimethyl, 1-amino | Water-soluble |

| Target Compound (Inferred) | C₁₂H₂₂ClNO | ~243.77 | 3-dimethylamino, 1-hydroxyl | Likely polar solvents |

trans-4-Aminoadamantan-1-ol Hydrochloride

This positional isomer (C₁₀H₁₈ClNO; ) has an amino group at position 4 and a hydroxyl at position 1. Structural differences lead to distinct properties:

- Stereochemistry : The trans configuration influences receptor binding specificity.

3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride

With a propanolamine side chain (C₁₃H₂₃NO·HCl; ), this analog demonstrates:

- Enhanced Solubility: Soluble in chloroform, methanol, and DMSO due to the hydroxyl and amine groups.

- Synthetic Complexity : Requires multi-step synthesis involving oxalyl chloride and substituted amines ().

Adamantane-1,3-diamine Dihydrochloride

This diamine (C₁₀H₂₀Cl₂N₂, MW 239.19; ) features amino groups at positions 1 and 3, contrasting with the target’s hydroxyl and dimethylamino groups. Its rigid diamine structure is utilized in coordination chemistry for metal complexation .

Key Research Findings and Data

Pharmacological Activity

- Memantine Derivatives : Methyl or dimethyl substitutions (e.g., 3-Methyladamantan-1-amine hydrochloride ; ) enhance NMDA receptor affinity, while hydroxyl groups may modulate toxicity profiles .

- Solubility Trends: Hydroxyl-containing analogs (e.g., trans-4-aminoadamantan-1-ol hydrochloride) exhibit higher aqueous solubility than non-polar derivatives like memantine .

Biological Activity

3-(Dimethylamino)adamantan-1-ol hydrochloride, a derivative of adamantane, has garnered attention due to its potential biological activities. This compound is characterized by the presence of both a dimethylamino group and a hydroxyl group, which contribute to its unique pharmacological properties. This article explores the biological activity, mechanisms of action, and various applications of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₂ClNO

- IUPAC Name : 3-(dimethylamino)adamantan-1-ol; hydrochloride

- CAS Number : 149607-01-2

The compound's structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The dimethylamino and hydroxyl groups are crucial for binding to these molecular targets, modulating their activity, and influencing cellular signaling pathways. The compound's mechanism can be summarized as follows:

- Enzyme Interaction : Modulates enzyme activity through competitive inhibition or allosteric effects.

- Receptor Binding : Binds to specific receptors, potentially affecting neurotransmitter systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimycobacterial Activity

A study evaluated the antimycobacterial properties of adamantane derivatives, including this compound. The compound exhibited significant activity against Mycobacterium tuberculosis strains, demonstrating potential as a therapeutic agent for tuberculosis (TB). The minimum inhibitory concentration (MIC) values indicated promising efficacy compared to other adamantane derivatives .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 0.66 | Effective against XDR strains |

| Adamantanol analog | 51.5 | Less effective |

Antiviral Properties

Adamantane derivatives have been traditionally recognized for their antiviral properties, particularly against influenza viruses. The unique structure of this compound suggests it may exhibit similar antiviral mechanisms by interfering with viral replication processes .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated in various cell lines. Results indicated that while the compound exhibits biological activity, it also presents a safety profile that requires further investigation to establish therapeutic windows and potential side effects .

Case Studies

Several studies have investigated the biological effects of adamantane derivatives:

- Antimycobacterial Evaluation :

- Drug Delivery Systems :

Q & A

What are the recommended synthetic routes for 3-(Dimethylamino)adamantan-1-ol hydrochloride, and how can intermediates be characterized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step routes, such as functionalizing adamantane derivatives with dimethylamino groups via nucleophilic substitution or reductive amination. For example, intermediates like 3-(1-aminoethyl)adamantan-1-ol (CAS 90812-24-1) may form during the process . Characterization of intermediates requires techniques such as:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to assess purity (>98% is standard for research-grade compounds) .

Critical parameters include reaction temperature control (e.g., avoiding exothermic side reactions) and inert atmosphere use to prevent oxidation .

How should researchers handle contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or MS data often arise from stereochemical complexity or solvent artifacts. Mitigation strategies include:

- Cross-validation with alternative techniques : X-ray crystallography for absolute configuration confirmation .

- Deuterated solvent trials to eliminate solvent peak interference in NMR .

- High-resolution MS (HRMS) to resolve isotopic patterns and verify molecular formulas .

For adamantane derivatives, rigid cage structures may lead to unexpected splitting patterns; computational modeling (e.g., DFT) can predict spectra for comparison .

What safety protocols are critical when handling this compound due to its acute toxicity?

Level: Basic

Methodological Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (H315/H319 hazards) .

- Engineering controls : Fume hoods for dust suppression and local exhaust ventilation to limit inhalation exposure (H335) .

- Emergency procedures : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion (H302) .

Storage should be in airtight containers under nitrogen to prevent degradation .

Which analytical techniques are optimal for quantifying impurities in this compound?

Level: Advanced

Methodological Answer:

Impurity profiling requires:

- Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

- LC-MS/MS to identify trace by-products (e.g., dimethylaminoalkyl chlorides, CAS 5407-04-5) .

- Karl Fischer titration for moisture content analysis, critical for hygroscopic hydrochloride salts .

Calibration against reference standards (e.g., USP-grade impurities) ensures accuracy .

How can reaction conditions be optimized to minimize by-products in the synthesis?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Temperature modulation : Lowering reaction temperatures (<0°C) to suppress side reactions like over-alkylation .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of adamantane derivatives, reducing unreacted starting material .

Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progression in real time .

What are the challenges in scaling up the synthesis from lab to pilot scale?

Level: Advanced

Methodological Answer:

Key challenges include:

- Heat dissipation : Adamantane derivatives often exhibit exothermic reactions; jacketed reactors with chilled brine are essential .

- Dust control : Use of closed systems or wet granulation to manage airborne particulates (H335) .

- Consistency in purity : Implementing quality-by-design (QbD) principles to define critical process parameters (CPPs) like stirring rate and reagent stoichiometry .

Pilot-scale batches require validation via ICH guidelines (e.g., Q3A for impurities) and stability studies under accelerated conditions (40°C/75% RH) .

How can researchers assess the compound’s potential for specific target organ toxicity (e.g., respiratory irritation)?

Level: Advanced

Methodological Answer:

- In vitro assays : Use human bronchial epithelial cells (e.g., BEAS-2B) to model respiratory irritation (H335) .

- Acute toxicity studies : Rodent models exposed to aerosolized compound (OECD TG 403) to determine LC50 values .

- Computational toxicology : Tools like OECD QSAR Toolbox predict toxicity endpoints based on structural alerts (e.g., quaternary ammonium groups) .

What strategies are effective in resolving low yields during the final hydrochloride salt formation?

Level: Advanced

Methodological Answer:

- Counterion exchange : Precipitating the free base with HCl gas in anhydrous ether improves crystallinity .

- Solvent-antisolvent pairs : Using ethanol (solvent) and diethyl ether (antisolvent) to enhance salt purity .

- pH control : Maintaining pH <2 during salt formation to ensure protonation of the dimethylamino group .

Yield optimization may require iterative Design of Experiments (DoE) to balance solubility and ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.